1,2-Benzenediselenol

Description

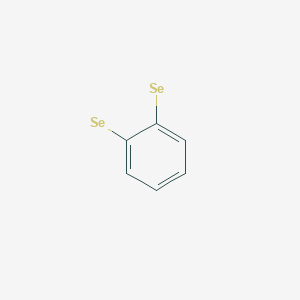

1,2-Benzenediselenol (C₆H₄Se₂H₂) is an organoselenium compound featuring two selenol (-SeH) groups at the 1,2-positions of a benzene ring.

Properties

CAS No. |

104478-75-3 |

|---|---|

Molecular Formula |

C6H4Se2 |

Molecular Weight |

234.04 g/mol |

InChI |

InChI=1S/C6H4Se2/c7-5-3-1-2-4-6(5)8/h1-4H |

InChI Key |

QAZZQBPOCAWNLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[Se])[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenediselenol can be synthesized through several methods. One common approach involves the reaction of diselenides with aromatic compounds. For example, the reaction of diphenyl diselenide with benzene in the presence of a catalyst can yield this compound. Another method involves the reduction of selenocyanates with reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenediselenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diselenides or selenoxides.

Reduction: Reduction reactions can convert it back to the corresponding selenol.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Reagents like halogens and sulfonyl chlorides are used under conditions that favor electrophilic aromatic substitution.

Major Products:

Oxidation: Diselenides and selenoxides.

Reduction: Selenols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,2-Benzenediselenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of selenium-containing polymers and other organoselenium compounds.

Biology: Its antioxidant properties make it a subject of interest in biological studies, particularly in the context of oxidative stress and cellular protection.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the development of selenium-based drugs.

Industry: It is used in the production of materials with unique electronic and optical properties, such as conductive polymers and semiconductors.

Mechanism of Action

The mechanism of action of 1,2-Benzenediselenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Modulation: It can modulate the activity of enzymes involved in redox reactions, contributing to its protective effects.

Molecular Pathways: It influences pathways related to oxidative stress, inflammation, and cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Polymerization Behavior

- 1,4-Benzenediselenol (BDSe): BDSe undergoes radical-mediated anti-Markovnikov addition polymerization with diethynylbenzene (DEB), forming conjugated polymers with a linear, anti-Markovnikov structure. The reaction proceeds via a benzeneseleno radical intermediate, with the addition step being rate-determining. BDSe exhibits 80× higher reactivity toward ethynylbenzene compared to benzenethiol (C₆H₅SH) at 60°C in benzene, attributed to selenium’s lower electronegativity and higher nucleophilicity . Key kinetic parameters: Activation energy and rate constants for BDSe-based polymerization are distinct from sulfur analogs due to weaker Se-H bonds (bond dissociation energy: ~276 kJ/mol for Se-H vs. ~347 kJ/mol for S-H) .

1,4-Benzenedithiol (BDT) :

BDT polymerizes with DEB under UV light, forming similar conjugated polymers but with slower kinetics. The sulfur analog’s lower reactivity is linked to stronger S-H bonds and reduced radical stability.1,2-Benzenediol (Catechol) :

Catechol (C₆H₄(OH)₂) lacks the redox-active selenium centers, making it less effective in radical-mediated polymerizations. However, it excels in hydrogen-bonding interactions and metal chelation, with applications in adhesives and antioxidants .

Electronic and Structural Properties

- Conjugated Polymers :

BDSe-derived polymers exhibit enhanced electron delocalization compared to sulfur or oxygen analogs due to selenium’s larger atomic size and polarizability. This property may improve conductivity in materials like organic superconductors . - Substituent Effects: Iodinated Derivatives: 4,5-Diiodo-1,2-benzenediol () shows reduced solubility and altered reactivity due to iodine’s electron-withdrawing effects, a trend likely mirrored in halogenated benzenediselenols. Alkylated Derivatives: 1,2-Benzenedimethanol () prioritizes hydroxyl group hydrogen-bonding over selenium’s redox activity, highlighting functional group-dependent applications .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.